molecular formula C9H14O B14216659 6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran CAS No. 832721-48-9

6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran

Cat. No.: B14216659
CAS No.: 832721-48-9
M. Wt: 138.21 g/mol
InChI Key: MZNHUUKFWLVDEK-UHFFFAOYSA-N
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Description

6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran is an organic compound belonging to the benzofuran family This compound is characterized by a fused ring structure that includes a benzene ring and a furan ring, with additional hydrogenation and methylation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of 6-methyl-2,3-dihydrobenzofuran using a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the double bonds .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2,3,3a,4,7,7a-Hexahydro-1-benzofuran: Lacks the methyl group at the 6-position.

    6-Methyl-2,3-dihydrobenzofuran: Contains a double bond in the furan ring.

    6-Methyl-1-benzofuran: Lacks hydrogenation in the furan ring.

Uniqueness

6-Methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran is unique due to its fully hydrogenated furan ring and the presence of a methyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

832721-48-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6-methyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran

InChI

InChI=1S/C9H14O/c1-7-2-3-8-4-5-10-9(8)6-7/h2,8-9H,3-6H2,1H3

InChI Key

MZNHUUKFWLVDEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2CCOC2C1

Origin of Product

United States

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